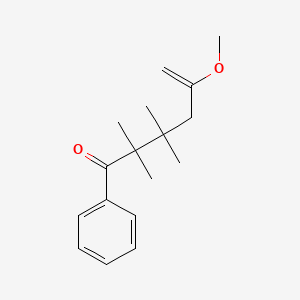
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C16H22O2 It is characterized by a methoxy group attached to a phenyl ring, along with a hexene chain that includes multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzaldehyde and 2,2,3,3-tetramethylbutane.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methoxybenzaldehyde and the ketone group of 2,2,3,3-tetramethylbutane. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhexane: Lacks the double bond present in 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one.
5-Methoxy-2,2,3,3-tetramethyl-1-phenylpent-5-en-1-one: Has a shorter carbon chain compared to this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group, multiple methyl groups, and a phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60909-24-2 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
5-methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(19-6)12-16(2,3)17(4,5)15(18)14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
InChI-Schlüssel |
KFBFBGZHCLOHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=C)OC)C(C)(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


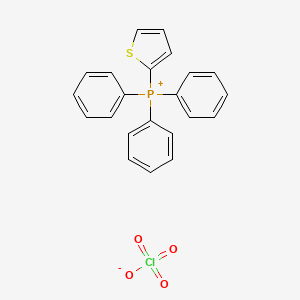

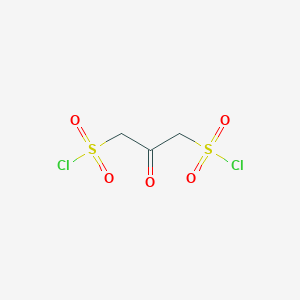
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

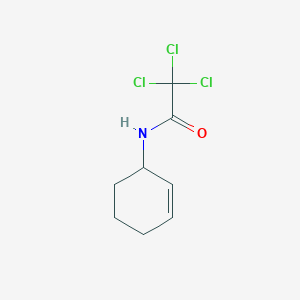
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
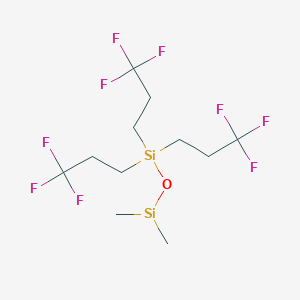
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)
![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)

